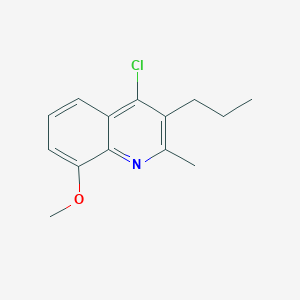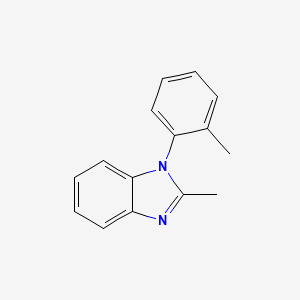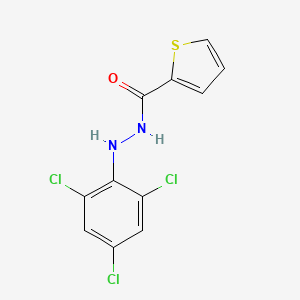![molecular formula C11H13N3O2S B5630017 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)
5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves cyclization reactions, nucleophilic substitutions, and interactions with different reagents to introduce various substituents at specific positions on the core structure. For instance, the antimicrobial activity of similar compounds has been studied, revealing that derivatives obtained through substitution reactions with benzyl chlorides and chloroacetic acid exhibit significant activity against certain microbial strains (Kolisnyk et al., 2015).
Molecular Structure Analysis
NMR spectral data and elemental analysis are essential tools for confirming the structures of synthesized derivatives. Signals in the NMR spectra provide information about the positions of amino, methyl, and carboxamide groups within the molecule, essential for understanding the molecular structure and predicting reactivity and properties (Kolisnyk et al., 2015).
Chemical Reactions and Properties
The reactivity of 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives with various reagents leads to the formation of compounds with potential biological activities. These reactions include cyclizations, nucleophilic substitutions, and the introduction of functional groups that can significantly alter the biological properties of these compounds. The antimicrobial screening indicates that these derivatives can be more active than reference drugs against certain strains, highlighting their potential in medicinal chemistry (Kolisnyk et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activity
The compound and its derivatives have been studied for antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives of this compound, finding them more active against certain bacterial strains and fungi, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, than reference drugs such as streptomycin and metronidazole (Kolisnyk et al., 2015). Additionally, Gein et al. (2015) synthesized N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides with notable antimicrobial activity (Gein et al., 2015).
Anticancer Activity
Habib et al. (2012) conducted a study on the anticancer and antimicrobial screening of new derivatives, identifying compound 8c as a potential lead for dual anticancer-antimicrobial agents due to its broad-spectrum activity against human cancer cell lines (Habib et al., 2012).
Chemical Synthesis and Characterization
Various studies have been conducted on the synthesis and characterization of this compound and its derivatives. For instance, Vlasov et al. (2015) developed an effective method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives (Vlasov et al., 2015). Similarly, Kovalenko et al. (2007) discussed approaches to synthesizing 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (Kovalenko et al., 2007).
Quantum Chemical Studies
Quantum chemical studies, like those by Mamarahmonov et al. (2014), have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones (Mamarahmonov et al., 2014).
Other Applications
Other research includes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems (Bakhite et al., 2005) (Bakhite et al., 2005), and the development of solid-phase synthetic methods for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives (Ahn & Jeon, 2021) (Ahn & Jeon, 2021).
Propriétés
IUPAC Name |
5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-4-14-5-13-10-7(11(14)16)6(2)8(17-10)9(12)15/h5H,3-4H2,1-2H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIHEKMCSUDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3-propyl-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)
![2-[(3aS*,10aS*)-10a-(hydroxymethyl)-3a,4,10,10a-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2(3H)-yl]-N-methylnicotinamide](/img/structure/B5629953.png)

![2-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5629960.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)
![(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5629991.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)